1H-Pyrazol-4-ylamine dihydrochloride chemical properties
1H-Pyrazol-4-ylamine dihydrochloride chemical properties
An In-Depth Technical Guide to 1H-Pyrazol-4-ylamine Dihydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of drug discovery and development.[1][2] First synthesized in 1883, its derivatives have become integral components of numerous FDA-approved therapeutics, demonstrating a remarkable versatility in biological and pharmaceutical applications.[1] Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a new generation of kinase inhibitors for oncology such as Crizotinib and Erdafitinib.[1][3] The metabolic stability and versatile substitution patterns of the pyrazole nucleus make it a highly sought-after framework for medicinal chemists.[2]
This guide focuses on a key derivative, 1H-Pyrazol-4-ylamine, provided in its dihydrochloride salt form. This compound serves as a critical building block for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapies.[4][5][6] As a dihydrochloride salt, its enhanced aqueous solubility and stability offer practical advantages in both synthesis and formulation studies.[7] We will explore its fundamental chemical properties, common synthetic strategies, characteristic reactivity, and its pivotal role in contemporary drug discovery programs.
PART 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's physical and structural properties is the foundation of its effective application.
Core Physicochemical Properties
1H-Pyrazol-4-ylamine dihydrochloride is typically supplied as a solid powder. Its salt form significantly influences its physical properties compared to the free base (4-Aminopyrazole).
| Property | Value | Source |
| Chemical Name | 1H-Pyrazol-4-ylamine dihydrochloride | Synblock[8] |
| CAS Number | 103286-58-4 | Synblock[8] |
| Molecular Formula | C₃H₇Cl₂N₃ | Synblock[8] |
| Molecular Weight | 156.01 g/mol | Synblock[8] |
| Appearance | Off-white to solid powder | Thermo Fisher Scientific[9] |
| Melting Point (Free Base) | 77-82 °C (for 4-Aminopyrazole) | Sigma-Aldrich[10] |
| Storage | Store in a dry, sealed place under inert gas. | Synblock[8], TCI Chemicals[11] |
Note: The dihydrochloride salt is expected to have a significantly higher melting point than the free base and is hygroscopic; hence, storage in a desiccated environment is critical.
Molecular Structure and Tautomerism
The core of the molecule is the pyrazole ring. The free amine form, 1H-Pyrazol-4-ylamine, can exist in different tautomeric forms, a phenomenon that can influence its reactivity.[12] The dihydrochloride form locks the structure by protonating the ring nitrogens and the exocyclic amine, preventing tautomerization and enhancing stability.
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Route A (Ring Formation): This is a highly utilized pathway involving the cyclocondensation reaction of a hydrazine with a suitable three-carbon precursor, such as an α,β-unsaturated nitrile. [13]* Route B (Functional Group Interconversion): This approach starts with a pre-formed pyrazole ring bearing a nitro, nitroso, or azo group at the 4-position, which is then reduced to the amine. [13]This is often a clean and high-yielding transformation.
Example Experimental Protocol: Synthesis via Reduction
This protocol describes a general procedure for the reduction of a 4-nitropyrazole to 4-aminopyrazole, followed by salt formation. This method is chosen for its reliability and scalability.
Step 1: Reduction of 4-Nitropyrazole
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Reactor Setup: In a properly ventilated fume hood, charge a hydrogenation vessel with 4-nitropyrazole (1.0 eq) and a suitable solvent such as ethanol or methanol.
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Causality: Ethanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
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-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
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Causality: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. It offers high activity and selectivity, minimizing side reactions.
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-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi). Stir the reaction mixture vigorously at room temperature.
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Causality: Vigorous stirring is crucial to ensure efficient contact between the substrate, the catalyst, and the hydrogen gas (a triphasic system). The reaction is typically exothermic and may require cooling on a larger scale.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
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Work-up: Once complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Self-Validation: The catalyst must be removed completely to avoid contamination of the final product. The Celite pad prevents the fine catalyst particles from passing through the filter paper.
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-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 1H-Pyrazol-4-ylamine as an oil or solid.
Step 2: Dihydrochloride Salt Formation
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Dissolution: Dissolve the crude 1H-Pyrazol-4-ylamine in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
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Acidification: Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol. The dihydrochloride salt will precipitate out of the solution.
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Causality: The free base is soluble in the organic solvent, while the ionic salt is not, leading to its precipitation. This step also serves as a purification method.
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Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield pure 1H-Pyrazol-4-ylamine dihydrochloride.
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Self-Validation: The final product should be characterized by NMR and melting point analysis to confirm its identity and purity.
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PART 3: Chemical Reactivity and Derivatization
The utility of 1H-Pyrazol-4-ylamine dihydrochloride as a building block stems from the distinct reactivity of its amino group and pyrazole core. For most reactions, the free base must first be generated in situ by treatment with a suitable base.
Reactivity of the 4-Amino Group
The exocyclic amino group is a versatile handle for introducing molecular diversity.
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Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. This is a fundamental transformation used to link the pyrazole core to other molecular fragments, as seen in the synthesis of many IRAK4 inhibitors. [6]* Diazotization and Sandmeyer-Type Reactions: The primary amine can be converted to a diazonium salt, which is a versatile intermediate. Subsequent reaction with copper salts (Sandmeyer reaction) can replace the amino group with halogens, a cyano group, or other functionalities. [14]* Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a straightforward route to N-alkylated or N-arylated derivatives.
Reactivity of the Pyrazole Ring
The pyrazole ring itself can undergo reactions, although it is generally less reactive than benzene. [20]* N-Alkylation/Arylation: The unsubstituted N1 position can be alkylated or arylated using alkyl halides or boronic acids under appropriate conditions. This is a key step in modulating the pharmacokinetic properties of drug candidates. [20]* Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic attack. The presence of the activating amino group directs substitution primarily to the C5 position. [20]
PART 4: Applications in Drug Discovery
1H-Pyrazol-4-ylamine dihydrochloride is not just a chemical curiosity; it is an enabling tool for the discovery of new medicines.
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Kinase Inhibitors: The scaffold is a common feature in ATP-competitive kinase inhibitors. The pyrazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the 4-amino position serves as an attachment point for side chains that confer potency and selectivity. It has been instrumental in developing inhibitors for targets like CDK2 and RIPK1. [3][4][5]* Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it is an ideal fragment for screening against biological targets. Hits can then be elaborated into more potent leads.
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Scaffold for Combinatorial Libraries: The versatile reactivity of the amino group and the pyrazole nitrogen allows for the rapid synthesis of large libraries of related compounds, which can be screened to identify new drug leads. [15]
PART 5: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety.
| Hazard Category | Description and Precautionary Statements | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. (H302) Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | Fisher Scientific,[16] Sigma-Aldrich [10] |
| Skin Irritation | Causes skin irritation. (H315) Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. | TCI Chemicals,[11] Sigma-Aldrich [10] |
| Eye Irritation | Causes serious eye irritation. (H319) Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific,[17] TCI Chemicals [11] |
| Respiratory Irritation | May cause respiratory irritation. (H335) Avoid breathing dust. Use only outdoors or in a well-ventilated area. | Fisher Scientific,[16] Sigma-Aldrich [10] |
Recommended Protocols:
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Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [18][19]Avoid generating dust. [18]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [16][17]Due to its hygroscopic nature as a salt, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain quality over time. [17]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [16]
Conclusion
1H-Pyrazol-4-ylamine dihydrochloride is a deceptively simple molecule that holds significant power for the medicinal chemist. Its stable, soluble salt form, combined with the versatile reactivity of the pyrazole core and the 4-amino group, makes it a high-value starting material for the synthesis of complex and biologically active compounds. From foundational kinase inhibitor programs to the construction of diverse screening libraries, this pyrazole derivative continues to be a relevant and indispensable tool in the ongoing quest for novel therapeutics.
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